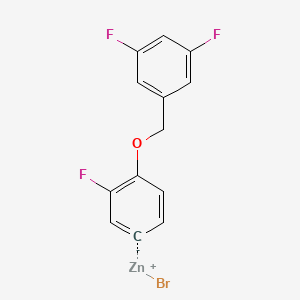
4-(3',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling.
Common Reagents and Conditions:
Palladium catalysts: Often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, coupling with an aryl halide would yield a biaryl compound.
Scientific Research Applications
Chemistry:
Synthesis of complex organic molecules: Used in the formation of carbon-carbon bonds.
Pharmaceuticals: Useful in the synthesis of drug intermediates.
Biology:
Labeling studies: The fluorine atoms can be used as markers in biological studies.
Medicine:
Drug development: Helps in the synthesis of fluorinated compounds, which often have improved pharmacokinetic properties.
Industry:
Material science: Used in the synthesis of fluorinated polymers and other materials.
Mechanism of Action
The mechanism by which 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The presence of fluorine atoms increases the electron density on the aromatic ring, enhancing its reactivity. The compound can participate in oxidative addition and reductive elimination steps, especially in palladium-catalyzed cross-coupling reactions.
Comparison with Similar Compounds
- 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylboronic acid
- 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison:
- Reactivity: The zinc compound is generally more reactive than its boronic acid counterpart but less reactive than the magnesium bromide variant.
- Selectivity: The presence of fluorine atoms in the zinc compound provides higher selectivity in reactions compared to non-fluorinated analogs.
- Stability: The zinc compound is more stable in THF compared to the magnesium bromide variant, which is more sensitive to moisture.
This detailed article provides a comprehensive overview of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1,3-difluoro-5-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
UEZLGPSQFWLQOG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















